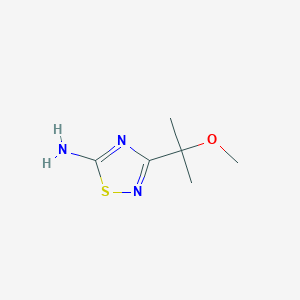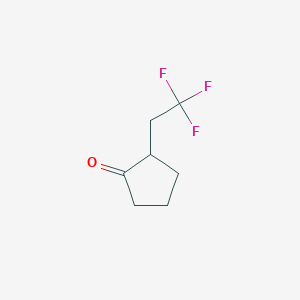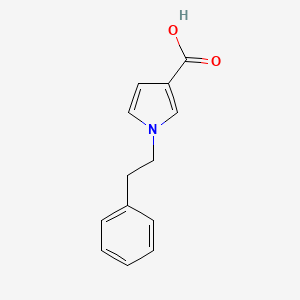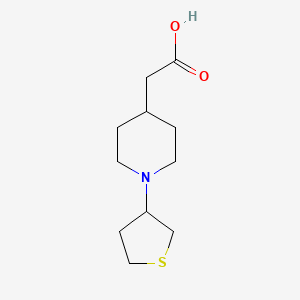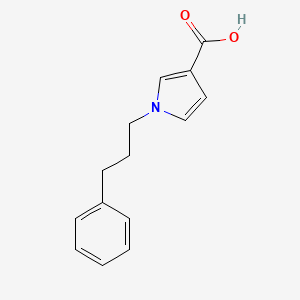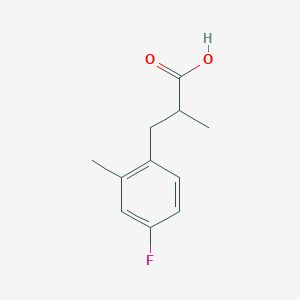
3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine, also known as CFPP, is a heterocyclic compound composed of a pyrazole ring with a chlorine atom and a fluoropyridine substituent. It is a highly versatile molecule with a wide range of applications in the field of medicinal and synthetic chemistry. CFPP is known to possess a variety of biological activities, including antifungal, anti-inflammatory and anti-tumor properties. It is also used as an intermediate in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been used extensively in scientific research due to its wide range of biological activities. It has been used as a tool to study the structure and function of various enzymes, receptors, and other proteins. It has also been used to study the effects of various drugs on the body and to investigate the mechanisms of action of various drugs. This compound has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The exact mechanism of action of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes in the body, which leads to a variety of biological effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in cell proliferation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-tumor properties. Additionally, this compound has been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC), which are involved in inflammation and cell proliferation, respectively. Furthermore, this compound has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine in laboratory experiments has several advantages. It is a highly versatile molecule with a wide range of applications. Additionally, it is relatively inexpensive and easy to synthesize. Furthermore, this compound has been shown to have a variety of biological activities, making it a useful tool for studying the effects of various drugs on the body.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, this compound is a highly reactive compound, and it can be difficult to control the concentration of the compound in a laboratory setting.
Orientations Futures
Given the wide range of biological activities of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine, there are numerous potential future directions for research. Further research is needed to understand the exact mechanism of action of this compound and to identify new potential applications. Additionally, further research is needed to optimize the synthesis of this compound and to develop new methods for synthesizing the compound. Furthermore, further research is needed to develop new methods for controlling the concentration of this compound in laboratory experiments. Finally, further research is needed to investigate the potential therapeutic applications of this compound and to develop new drugs based on the compound.
Propriétés
IUPAC Name |
3-chloro-1-(5-fluoropyridin-3-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-8-7(11)4-14(13-8)6-1-5(10)2-12-3-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLADHWLUHMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N2C=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)




![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
